3,4,5-trimethoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of trimethoxy groups on the benzene ring, a nitrophenyl group, and a dioxopyrrolidinyl moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethoxy groups and nitrophenyl moiety play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate oxidative stress pathways and inhibit specific enzymes involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide: Similar in structure but with a different position of the nitro group.
3,4,5-trimethoxy-N’-(3-nitrobenzylidene)benzohydrazide: Another closely related compound with a similar core structure.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N’-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities
Properties
Molecular Formula |
C20H20N4O8 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C20H20N4O8/c1-30-15-7-11(8-16(31-2)18(15)32-3)19(26)22-21-14-10-17(25)23(20(14)27)12-5-4-6-13(9-12)24(28)29/h4-9,14,21H,10H2,1-3H3,(H,22,26) |
InChI Key |
WZOWMSHSSKOAFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.